![molecular formula C13H16FN B15278704 5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of a fluorinating agent to introduce the fluorine atom into the indene ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce hydrocarbons .
Scientific Research Applications
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. This makes it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine]
- 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
Uniqueness
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and reactivity compared to its non-fluorinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
6-fluorospiro[1,2-dihydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C13H16FN/c14-11-1-2-12-10(9-11)3-4-13(12)5-7-15-8-6-13/h1-2,9,15H,3-8H2 |
InChI Key |
FBNSFIWZDSTKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


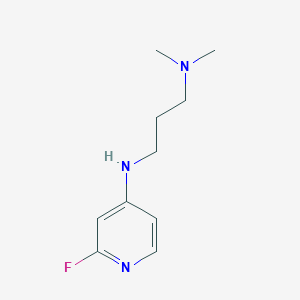
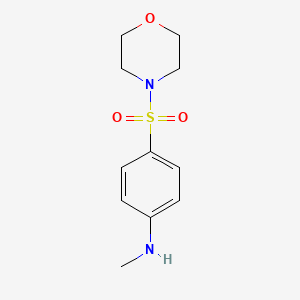



![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)

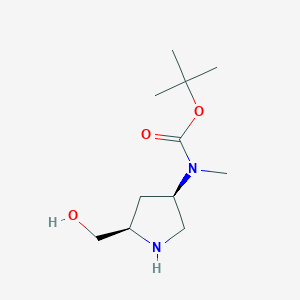
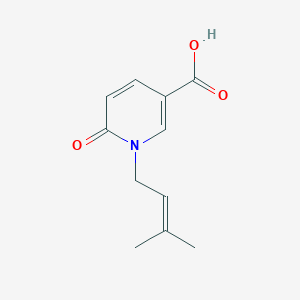
amine](/img/structure/B15278673.png)
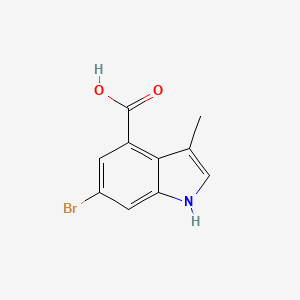
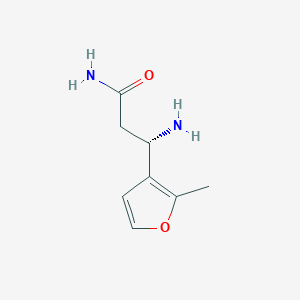
![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
